2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one
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Overview
Description
2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound known for its unique structure and properties. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves the reaction of methacryloyl chloride with 1,1-dioxo-1,2-benzothiazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methacryloyl chloride: Similar in structure but lacks the benzothiazole moiety.
Acryloyl chloride: Another related compound with different reactivity and applications.
Uniqueness
2-(2-Methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one is unique due to its combination of the methacryloyl and benzothiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H9NO4S |
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Molecular Weight |
251.26 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H9NO4S/c1-7(2)10(13)12-11(14)8-5-3-4-6-9(8)17(12,15)16/h3-6H,1H2,2H3 |
InChI Key |
QQURNQUIJWYUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
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